4-(1,2,5-Thiadiazol-3-yl)morpholine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
214691-24-4 |
|---|---|
Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
4-(1,2,5-thiadiazol-3-yl)morpholine |
InChI |
InChI=1S/C6H9N3OS/c1-3-10-4-2-9(1)6-5-7-11-8-6/h5H,1-4H2 |
InChI Key |
KTFLPYIJWWZMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NSN=C2 |
Origin of Product |
United States |
The Significance of Thiadiazole and Morpholine Heterocycles in Medicinal Chemistry and Organic Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. Among these, thiadiazole and morpholine (B109124) are particularly prominent.
Thiadiazole , a five-membered ring containing sulfur and nitrogen atoms, exists in various isomeric forms, including 1,2,4-, 1,2,5-, 1,2,3-, and 1,3,4-thiadiazoles. rsc.org These structures are recognized for their broad spectrum of biological activities, which has led to their incorporation into numerous therapeutic agents. rsc.orgjetir.org The 1,3,4-thiadiazole (B1197879) scaffold, for instance, is present in drugs like the antibacterial agent cefazolin (B47455) and the diuretic acetazolamide. tandfonline.commdpi.com The aromaticity and in vivo stability of the thiadiazole ring contribute to its biological efficacy. nih.gov Researchers have extensively explored thiadiazole derivatives for their potential as antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antitubercular agents. rsc.orgjetir.org
Morpholine , a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, is another crucial scaffold in drug discovery. biosynce.comnih.gov Its inclusion in a molecule can enhance desirable properties such as solubility, bioavailability, and binding affinity to biological targets. biosynce.comnih.gov The morpholine ring is a feature of over 20 FDA-approved drugs. enamine.net Its flexible, chair-like conformation and balanced lipophilic-hydrophilic nature make it a valuable component in the design of new drugs, particularly for central nervous system (CNS) disorders. acs.org
The combination of these two heterocycles in a single molecule offers the potential for novel pharmacological profiles, making compounds like 4-(1,2,5-Thiadiazol-3-yl)morpholine a compelling area of study.
Contextualizing 4 1,2,5 Thiadiazol 3 Yl Morpholine Within Thiadiazole Containing Scaffolds
The compound 4-(1,2,5-Thiadiazol-3-yl)morpholine belongs to the class of disubstituted 1,2,5-thiadiazoles. The synthesis of such compounds often involves multi-step chemical reactions. For instance, a general approach to synthesizing thiadiazole derivatives can involve the cyclization of compounds like thiosemicarbazones. tandfonline.comnih.gov In the specific case of this compound derivatives, synthetic routes may start from precursors like 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689). chemicalbook.comnih.gov
The biological activity of thiadiazole derivatives is often influenced by the nature of the substituents on the ring. rsc.org The morpholine (B109124) group in this compound is a key feature that can modulate the compound's physicochemical and biological properties. Research has shown that morpholine-containing compounds can exhibit a range of activities, including antimicrobial and anticancer effects. ontosight.ai
The table below provides a summary of key chemical data for this compound and a related precursor.
| Property | This compound | 3-Chloro-4-morpholino-1,2,5-thiadiazole |
| Molecular Formula | C6H9N3O2S | C6H8ClN3OS |
| Molecular Weight | 187.22 g/mol | 205.67 g/mol |
| CAS Number | 30165-97-0 | 30165-96-9 |
Overview of Current Research Trajectories Involving the Chemical Compound
Strategies for the Direct Synthesis of this compound
The direct synthesis of this compound can be achieved through the reaction of a suitable 1,2,5-thiadiazole (B1195012) precursor with morpholine (B109124). A common starting material is a halogenated 1,2,5-thiadiazole, where the halogen atom is susceptible to nucleophilic substitution by the secondary amine of the morpholine ring. For instance, the reaction of 3-chloro-1,2,5-thiadiazole (B1282117) with morpholine in a suitable solvent and in the presence of a base to neutralize the formed hydrohalic acid would yield the target compound. The reaction conditions, such as temperature and choice of solvent, are crucial for optimizing the yield and purity of the final product.
Synthesis of Key Precursors and Intermediates Featuring the Thiadiazolylmorpholine Moiety
The synthesis of more complex molecules incorporating the this compound scaffold often relies on the preparation of key precursors and intermediates that are already functionalized.
Preparation of 4-Morpholino-1,2,5-thiadiazol-3-ol and Analogues
A pivotal intermediate is 4-morpholino-1,2,5-thiadiazol-3-ol. chemicalbook.comcymitquimica.combldpharm.com This compound serves as a versatile building block for further derivatization, particularly at the hydroxyl group. One synthetic route involves the reaction of 3-chloro-4-morpholino-1,2,5-thiadiazole with a hydroxide (B78521) source. For example, treating 3-chloro-4-morpholinyl-1,2,5-thiadiazole with sodium hydroxide in a solvent like dimethyl sulfoxide (B87167) at elevated temperatures leads to the formation of 4-morpholino-1,2,5-thiadiazol-3-ol. chemicalbook.com This intermediate is a key component in the synthesis of various pharmaceutical compounds. google.comsigmaaldrich.com
Table 1: Synthesis of 4-Morpholino-1,2,5-thiadiazol-3-ol
| Starting Material | Reagents | Product | Reference |
|---|
Approaches to Halogenated 1,2,5-Thiadiazole Derivatives as Synthetic Building Blocks
Halogenated 1,2,5-thiadiazoles are fundamental precursors for the synthesis of this compound and its derivatives. thieme-connect.de The synthesis of these halogenated building blocks can be achieved through various methods. For instance, 3,4-dichloro-1,2,5-thiadiazole (B139948) can be prepared from the reaction of diaminomaleonitrile (B72808) with thionyl chloride. thieme-connect.de This dichloro derivative can then be selectively reacted with morpholine to yield 3-chloro-4-morpholino-1,2,5-thiadiazole, a key intermediate. nih.govsigmaaldrich.comsigmaaldrich.com The reactivity of the halogen atoms on the thiadiazole ring allows for sequential and regioselective substitution, providing a pathway to a wide range of functionalized derivatives. thieme-connect.de The synthesis of 1,2,5-thiadiazoles in general can be accomplished by reacting aliphatic α-diamines or α-dioximes with sulfur monochloride or sulfur dichloride. google.com
Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold is a versatile platform for the introduction of additional functional groups and the construction of more complex molecular architectures.
Introduction of Additional Functional Groups and Heterocyclic Moieties
The functionalization of the this compound core can be achieved through various chemical transformations. The hydroxyl group of 4-morpholino-1,2,5-thiadiazol-3-ol is a common site for derivatization. For example, it can be alkylated to introduce a variety of side chains. A notable example is the reaction with epichlorohydrin to form an epoxypropoxy derivative, which is a key step in the synthesis of certain beta-blockers. google.com This reaction typically proceeds in the presence of a base. google.com The resulting epoxide can be subsequently opened by an amine, such as tert-butylamine, to introduce an amino alcohol side chain. google.com The 1,2,5-thiadiazole ring itself can also be a site for further functionalization, although this is less common than derivatization at the morpholine or a substituent on the thiadiazole ring. The introduction of other heterocyclic moieties can lead to compounds with diverse pharmacological properties. nih.gov
Table 2: Derivatization of 4-Morpholino-1,2,5-thiadiazol-3-ol
| Starting Material | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| 4-Morpholino-1,2,5-thiadiazol-3-ol | Epichlorohydrin | 3-Morpholino-4-(2,3-epoxypropoxy)-1,2,5-thiadiazole | Intermediate for beta-blocker synthesis | google.com |
Stereoselective Synthesis and Chiral Resolution Techniques Applied to Thiadiazolylmorpholine Derivatives
The synthesis of enantiomerically pure derivatives of this compound is crucial for many pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities and safety profiles.
Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. iupac.org This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. For instance, in the synthesis of optically active timolol, 3-hydroxy-4-morpholino-1,2,5-thiadiazole is reacted with an optically active epichlorohydrin (e.g., (S)-(+)-epichlorohydrin) to produce an optically active intermediate. google.com This approach introduces a chiral center in a controlled manner.
Chiral resolution is another method used to separate a racemic mixture into its individual enantiomers. wikipedia.org This can be accomplished through several techniques, including the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orggoogle.com These diastereomers can then be separated by physical methods like crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. wikipedia.org Chiral chromatography is another powerful technique for the separation of enantiomers, utilizing a chiral stationary phase to selectively interact with one enantiomer more strongly than the other, leading to their separation. rsc.org
Mechanistic Investigations of Synthesis Pathways for Thiadiazolylmorpholine Compounds
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. The synthesis of the 1,2,5-thiadiazole ring system, the core of this compound, can be achieved through various pathways.
One common approach involves the cyclization of appropriate precursors. For example, the synthesis of 1,2,4-thiadiazoles, an isomeric form, often proceeds through the oxidative dimerization of thioamides. acs.org Mechanistic studies suggest that this process can involve the formation of an intermediate iminobenzathiamide. acs.org While this applies to a different isomer, it highlights the types of reactive intermediates that can be involved in thiadiazole ring formation.
In the synthesis of 1,3,4-thiadiazoles, another isomeric class, a one-pot reaction between a thiosemicarbazide (B42300) and a carboxylic acid in the presence of a cyclizing agent like polyphosphate ester (PPE) has been developed. encyclopedia.pubmdpi.com The proposed mechanism involves the initial acylation of the thiosemicarbazide by the carboxylic acid, followed by cyclodehydration to form the thiadiazole ring. mdpi.com
For the specific synthesis of this compound derivatives, a key step is often the nucleophilic substitution of a leaving group on the thiadiazole ring by morpholine. For instance, 3-chloro-4-morpholino-1,2,5-thiadiazole can be converted to 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol by treatment with sodium hydroxide in dimethyl sulfoxide. chemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution mechanism.
Green Chemistry Approaches in the Synthesis of the Chemical Compound and its Derivatives
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of thiadiazole derivatives, several green chemistry approaches have been explored to reduce the use of hazardous reagents and solvents, improve energy efficiency, and increase atom economy.
The use of enzymatic catalysis, as described in the lipase-catalyzed resolution section, is a prime example of a green chemistry approach. nih.gov Enzymes operate under mild conditions (room temperature and neutral pH), are biodegradable, and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. uniovi.es
Another green strategy is the use of alternative reaction media. For the synthesis of 1,2,4-thiadiazoles, the use of ionic liquids as both solvent and reagent has been reported. mdpi.com Ionic liquids are non-volatile and can often be recycled, making them a more environmentally friendly alternative to traditional organic solvents. Similarly, solid-state reactions or solvent-free conditions, sometimes assisted by microwave or ultrasonic irradiation, have been employed to synthesize thiadiazole scaffolds. mdpi.comresearchgate.net These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures.
For instance, the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles has been achieved under solid-solid wet conditions at ambient temperature, offering a more environmentally benign route compared to conventional methods. mdpi.com Furthermore, the use of molecular iodine as a catalyst in aqueous media for the one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles represents another green protocol. mdpi.com
While these examples often pertain to the broader class of thiadiazoles, the principles are directly applicable to the synthesis of this compound and its derivatives. By adopting these green chemistry approaches, the environmental impact of producing these valuable chemical compounds can be significantly reduced.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its analogues. Both ¹H and ¹³C NMR spectra offer critical data for confirming the molecular structure.
In ¹H NMR analysis of thiadiazole derivatives, aromatic protons typically resonate in the downfield region, generally between δ 7.23 and 8.27 ppm. For derivatives containing a morpholine ring, the protons on the carbons adjacent to the oxygen atom and the nitrogen atom exhibit characteristic chemical shifts. For instance, in a related morpholine derivative, the protons of the morpholine ring appear as multiplets. The protons of the N-CH₂ groups in the morpholine ring are typically observed around 3.8 ppm, while the O-CH₂ protons are found near 3.7 ppm.
¹³C NMR spectroscopy provides further structural confirmation. The carbon atoms of the 1,2,5-thiadiazole ring show characteristic signals. For example, in some 1,3,4-thiadiazole (B1197879) derivatives, the two carbon atoms of the thiadiazole ring resonate between 158.4 and 164.23 ppm. nih.gov In the case of this compound derivatives, the carbon atoms of the morpholine ring would also present distinct signals, typically with the N-CH₂ carbons appearing at a different chemical shift than the O-CH₂ carbons due to the different electronic environments. For example, in a morpholine-containing compound, the N-CH₂ carbons can appear around 45 ppm and the O-CH₂ carbons around 66 ppm.
A derivative, 4-(7-bromobenzo[d] nih.govamhsr.orgresearchgate.netthiadiazol-4-yl)morpholine, was analyzed using ¹H and ¹³C NMR, which confirmed its structure. mdpi.com The purity of compounds like 4-morpholino-1,2,5-thiadiazol-3-ol is often confirmed by ¹H-NMR. cymitquimica.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pathways of this compound and its derivatives. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For instance, the molecular formula of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine is C₆H₈ClN₃OS, corresponding to a molecular weight of 205.67 g/mol . pharmacompass.com Similarly, 4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide has a molecular formula of C₆H₉N₃O₃S and a molecular weight of 203.22 g/mol . nih.gov
The fragmentation patterns observed in the mass spectra provide valuable structural information. A common fragmentation pathway for 1,2,3-thiadiazole (B1210528) derivatives involves the loss of a nitrogen molecule (N₂). nih.gov In the mass spectrum of one morpholin-4-ium salt, a prominent fragment observed is the methylene-morpholine cation with a mass-to-charge ratio (m/z) of 100, which arises from the cleavage of the 1,2,4-triazole (B32235) ring. researchgate.net The fragmentation of pyrimidinethione derivatives, which can be structurally related, often involves the cleavage of the main ring system to produce stable fragments. sapub.org High-resolution mass spectrometry (HRMS) is particularly useful for differentiating between isomeric structures, such as 1,2,3-thiadiazoles and 1,2,3-triazoles, by providing exact mass measurements of the fragment ions. nih.gov
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are pivotal in identifying the functional groups present in this compound and related compounds. The vibrational frequencies observed in the IR spectrum correspond to specific bond types and functional groups within the molecule.
For thiadiazole derivatives, characteristic absorption bands are observed for the C=N, C-N, and C-S stretching vibrations, typically appearing in the range of 1575–1183 cm⁻¹. nih.gov The presence of a morpholine ring is indicated by the C-O-C stretching vibration. In some newly synthesized 1,3,4-thiadiazole derivatives, the C-O-C stretch is observed around 1241-1265 cm⁻¹. mdpi.com Additionally, C-H stretching vibrations from the aliphatic morpholine ring are also identifiable. amhsr.org
The IR spectra of various substituted thiadiazole compounds have been extensively studied to confirm their structures. nih.govresearchgate.netresearchgate.net For example, in a series of 1,3,4-thiadiazole derivatives, N-H stretching vibrations were observed in the range of 3262–3167 cm⁻¹. nih.gov The structure of 4-(7-bromobenzo[d] nih.govamhsr.orgresearchgate.netthiadiazol-4-yl)morpholine was also confirmed using IR spectroscopy. mdpi.com
X-ray Crystallography for Solid-State Structure Determination of Thiadiazolylmorpholine Derivatives
For instance, the crystal structure of 4-(7-bromobenzo[d] nih.govamhsr.orgresearchgate.netthiadiazol-4-yl)morpholine has been determined, confirming the connectivity and stereochemistry of the molecule. mdpi.com Studies on related heterocyclic systems, such as 1,2,4-triazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazole derivatives, have revealed that these compounds often crystallize in the monoclinic system. nih.gov
Analysis of Crystal Packing and Supramolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various noncovalent interactions. These interactions, including hydrogen bonds, halogen bonds, and π-stacking, play a crucial role in the stability and physical properties of the crystalline material.
In the crystal structures of thiadiazole derivatives, a variety of intermolecular interactions have been observed. For example, the crystal structure of one 1,2,4-triazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazole derivative is stabilized by C–H···N, C–H···π, and C–H···Cl hydrogen bonds, as well as a directional C–S···π chalcogen bond. nih.gov In another related compound, π-stacking interactions, C–H···N, C–H···π, and C–H···Cl hydrogen bonds, along with C–Cl···N halogen bonds and C–S···N chalcogen bonds, contribute to the crystal packing. nih.gov The analysis of organic salts based on 1,3,4-thiadiazole derivatives has shown the formation of one-dimensional chains and three-dimensional frameworks through O—H⋯O and C—H⋯O interactions. nih.gov Intermolecular S⋯N interactions have also been noted in the crystal packing of some 1,2,5-thiadiazole derivatives. researchgate.net
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. For example, in gem-aminals of morpholine, Hirshfeld analysis revealed that the crystal packing is dominated by weak N…H, O…H, and H…H interactions. mdpi.com
Conformational Analysis in the Crystalline State
X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. The morpholine ring typically adopts a chair conformation. preprints.org Studies on morpholine itself have shown that both equatorial and axial chair conformers can exist, with the equatorial conformer being predominant in the pure liquid. researchgate.net In a crystalline N-nitrosylated sydnonimine containing a morpholine ring, the morpholine ring was found to be in a typical chair conformation. preprints.org The planarity of the thiadiazole ring and the orientation of the morpholine substituent relative to it are key conformational features determined by X-ray analysis. In a study of a giant s-triazine bis-Schiff base, conformational analysis was performed using DFT calculations, and the most stable conformer was found to be in agreement with the X-ray structure. mdpi.com
Thermal Analysis Techniques for Solid-State Behavior of Thiadiazolylmorpholine Compounds
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the solid-state behavior and thermal stability of thiadiazolylmorpholine compounds.
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and other thermal events. For example, the melting point of 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol is reported to be in the range of 200-204 °C. chemicalbook.com DSC has been used to study the liquid crystalline properties of asymmetric 1,3,4-thiadiazole derivatives, revealing nematic and smectic phases. researchgate.net
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior. TGA and DTA (Differential Thermal Analysis) have been used to study the thermal characteristics of oxadiazole derivatives, which are structurally related to thiadiazoles. researchgate.net These analyses help to understand the temperature at which the compound begins to decompose, which is a critical parameter for its potential applications.
Differential Scanning Calorimetry (DSC) in Material Characterization
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. nih.gov It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is highly sensitive for studying the thermotropic properties of various substances, including pharmaceuticals and their intermediates. nih.gov The resulting data, a thermogram, provides critical information about thermal events such as melting point, glass transitions, and decomposition, which are indicative of the material's purity and stability. mdpi.com
In the context of this compound and its derivatives, DSC is instrumental in determining key material characteristics. The melting point, observed as an endothermic peak on a DSC thermogram, is a fundamental physical property used to identify and assess the purity of a compound. A sharp and well-defined melting peak generally suggests a high degree of purity, whereas a broad peak often indicates the presence of impurities.
While specific DSC data for this compound is not extensively detailed in the public literature, the thermal behavior of its closely related derivatives highlights the utility of this technique. For instance, the melting points of key precursors and related compounds are well-documented and provide insight into their thermal stability.
Table 1: Melting Points of this compound Derivatives Determined by Thermal Analysis
| Compound Name | Melting Point (°C) |
|---|---|
| 3-Chloro-4-morpholino-1,2,5-thiadiazole | 44-47 |
| 4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol | 200-204 |
Data sourced from publicly available chemical properties information. sigmaaldrich.comchemdad.com
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination of Derivatives
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of pharmaceutical compounds like this compound and its derivatives. These methods are employed to separate, identify, and quantify each component in a mixture, making them essential for assessing the purity of synthesized compounds and for the critical task of determining enantiomeric excess (e.e.) in chiral molecules. researchgate.net
The synthesis of chiral drugs often results in a racemic mixture of enantiomers, only one of which may possess the desired therapeutic activity. Consequently, regulatory bodies require precise quantification of the enantiomeric purity. For derivatives of this compound, such as the key intermediate for (S)-timolol, lipase-catalyzed resolution is a common strategy to separate the enantiomers. researchgate.net
The success of such a resolution is monitored using chiral HPLC. A study detailing the synthesis of (R)- and (S)-timolol utilized HPLC to monitor the acylation reactions of the precursor, 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol. researchgate.net The method achieved satisfactory separation of the enantiomers, allowing for the calculation of enantiomeric excess. researchgate.net The unreacted alcohol was identified as the (R)-enantiomer, while the acetylated product was the (S)-enantiomer. researchgate.net This level of analytical precision is fundamental to producing enantiomerically pure active pharmaceutical ingredients.
Table 2: HPLC Conditions for Enantiomeric Separation of a this compound Derivative
| Parameter | Specification |
|---|---|
| Instrument | Shimadzu LC-10AT |
| Column | Chiracel ADH (4.6 mm i.d. x 250 mm) |
| Mobile Phase | n-hexane/iso-propanol (9:1) |
| Detector | UV Monitor |
This method was used for monitoring the lipase-catalyzed resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol. researchgate.net
Thin-layer chromatography (TLC) is also mentioned as a complementary technique for monitoring the progress of reactions, with visualization achieved using UV light or iodine indicator. researchgate.net Column chromatography is subsequently used for the preparative separation and purification of the desired products based on the analytical findings from HPLC and TLC. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Aromaticity of the Thiadiazole Ring System
The 1,2,5-thiadiazole (B1195012) ring is the heterocyclic core of 4-(1,2,5-thiadiazol-3-yl)morpholine. Its electronic structure and aromaticity are fundamental to its chemical reactivity and physical properties. Quantum chemical calculations have been instrumental in probing these characteristics. The parent 1,2,5-thiadiazole is a colorless liquid that is thermally stable, pointing to a significant aromatic character. chemicalbook.com
Density Functional Theory (DFT) has become a principal tool for investigating thiadiazole derivatives. researchgate.netnih.gov It is used to predict molecular geometries, electronic properties, and spectroscopic features. acs.org For instance, DFT calculations have been employed to study the electronic structures of various 1,2,5-thiadiazoles, revealing that these rings are planar. researchgate.net The theory also helps in understanding the distribution of electron density and the nature of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These orbitals are crucial in determining the molecule's reactivity and its ability to participate in chemical reactions. researchgate.net DFT has also been used to rationalize experimental findings in the synthesis of thiadiazole derivatives and to study the structures of their radical anions. nih.govnih.gov
A specialized DFT method, known as the CHIH-DFT model, has been developed to accurately predict the properties of heterocyclic systems like dioxothiadiazoles. nih.gov Furthermore, DFT calculations have been applied to analyze the structure-property relationships of novel 1,2,5-thiadiazole derivatives, using theoretical descriptors to predict spectral data. doi.org
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. These methods have been used to compute the electronic excitation energies for valence and Rydberg states of 1,2,5-thiadiazole. osti.gov Such studies, often using sophisticated approaches like multi-reference multi-root CI methods with large basis sets, help in interpreting experimental data from techniques like VUV absorption spectroscopy. osti.gov These calculations have been crucial in confirming the ordering of cationic states and refining ionization energies. osti.gov The combination of ab initio calculations with experimental techniques like UV-photoelectron spectroscopy has provided detailed insights into the electronic structures of 1,2,5-thiadiazoles. researchgate.net
Molecular Modeling and Docking Simulations for Ligand-Target Interactions of Thiadiazolylmorpholine Derivatives (In vitro context)
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery and design.
Molecular docking simulations are widely used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net For example, docking studies on thiadiazole derivatives have been used to explore their potential as inhibitors of various enzymes, such as c-Met kinase, which is implicated in cancer. nih.gov The binding mode of these derivatives provides insights that can be used to discover more selective inhibitors. nih.gov Similarly, docking has been employed to study thiazole (B1198619) derivatives, which share structural similarities, as potential tubulin polymerization inhibitors. nih.gov The results of these simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
| Derivative Class | Target Protein | Key Findings from Docking | Reference |
|---|---|---|---|
| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | Provided insights into the binding mode, aiding in the discovery of selective inhibitors. | nih.gov |
| Imidazo[2,1-b]-1,3,4-thiadiazoles | HIV-1 Protease | Identified compounds with the greatest binding affinity based on dock scores and hydrogen bond energies. | researchgate.net |
| Thiadiazole-Thiazole Hybrids | Protein quinone reductase-2 | Explored possible binding interactions of the most active derivatives. | tandfonline.com |
| Morpholine (B109124) Derived Thiazoles | Bovine Carbonic Anhydrase-II | Elucidated interactions, orientation, and conformational changes within the active site. | nih.gov |
The insights gained from molecular docking and other computational methods are used to guide the design of new and improved analogues.
Ligand-Based Design: This approach is used when the 3D structure of the target is unknown. It relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active molecules, a pharmacophore model can be developed to guide the design of new compounds.
Structure-Based Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. Docking simulations can be used to virtually screen large libraries of compounds to identify potential new hits. researchgate.net Furthermore, the detailed view of the ligand-target interactions allows for the rational design of modifications to the ligand that are predicted to improve its binding affinity and selectivity. eurekaselect.com For instance, if a docking study reveals an empty hydrophobic pocket in the binding site, a hydrophobic group can be added to the ligand to fill this pocket and increase binding affinity. This iterative process of design, synthesis, and testing, guided by computational modeling, is a cornerstone of modern drug discovery. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Stability of Thiadiazolylmorpholine Derivatives (In vitro context)
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility and stability of both the ligand and the target.
MD simulations can be used to assess the stability of the predicted binding pose from a docking study. mdpi.com By simulating the ligand-protein complex in a solvated environment for a period of time (e.g., nanoseconds), researchers can observe whether the ligand remains stably bound or if it dissociates. nih.gov These simulations can also reveal conformational changes in the protein upon ligand binding and provide a more detailed understanding of the dynamic interactions between the ligand and the protein. nih.govmdpi.com For example, a 100-ns MD simulation was used to validate the stable protein-ligand interactions of potential mTOR inhibitors. mdpi.com This information is invaluable for refining the design of new analogues with improved binding characteristics and stability.
In Silico ADMET Predictions for Thiadiazolylmorpholine-Containing Compounds (Excluding direct safety/adverse effects)
Computational, or in silico, methods are integral to modern drug discovery, providing early insights into the pharmacokinetic profile of novel chemical entities. For compounds containing the thiadiazolylmorpholine scaffold, these predictive models help assess their potential as drug candidates by simulating their absorption, distribution, metabolism, and excretion (ADMET) properties.
The absorption and distribution of a compound determine its ability to reach the systemic circulation and the target site of action. For thiadiazole and morpholine-containing derivatives, computational tools are frequently used to predict these parameters.
The inherent chemical properties of the thiadiazole ring are thought to contribute positively to bioavailability. The mesoionic nature of the 1,3,4-thiadiazole (B1197879) ring, for instance, is believed to enhance the ability of these compounds to cross cellular membranes, which can lead to good oral absorption. mdpi.com The inclusion of a sulfur atom in the thiadiazole ring can also increase lipid solubility, further facilitating membrane penetration. nih.gov
In silico analyses of various morpholine and thiadiazole derivatives often evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five. Studies on morpholine-acetamide derivatives confirmed that they generally adhered to the structural requirements necessary for a candidate drug molecule. nih.gov Similarly, computational ADME profiling of a morpholine-pendant thiazole derivative predicted favorable pharmacokinetic properties, including significant gastrointestinal absorption. researchgate.net Predictions for novel benzenesulfonamide-1,3,4-thiadiazole hybrids also involved assessing skin permeation and compliance with multiple drug-likeness rules (Lipinski, Ghose, Veber, Egan, Muegge) to estimate a bioavailability score. researchgate.net
A summary of predicted ADMET properties for representative thiadiazole derivatives from computational studies is presented below.
| Compound Class | Predicted Gastrointestinal (GI) Absorption | Predicted Membrane Penetration | Compliance with Drug-Likeness Rules |
|---|---|---|---|
| Morpholine-pendant thiazole derivatives | Substantial | Favorable | Yes |
| Pyridine-based thiadiazole derivatives | Not specified | Good (enhanced by mesoionic nature) | Yes |
| Morpholine-acetamide derivatives | Implied Good | Favorable | Followed Lipinski's Rule of 5 |
| Benzenesulfonamide-1,3,4-thiadiazole hybrids | High | Good | Evaluated against multiple rules (Lipinski, Ghose, etc.) |
Metabolic stability is a critical factor, as rapid metabolism can lead to low bioavailability and a short duration of action. In silico models predict a compound's susceptibility to metabolism, often by simulating interactions with key metabolic enzymes like the Cytochrome P450 (CYP) family.
For a computationally studied morpholine-pendant thiazole derivative, ADME analysis predicted a lack of inhibitory effects on CYP450 enzymes, which is a favorable characteristic for a drug candidate. researchgate.net In a study of thiadiazole agonists, the most active compound was found to be quite stable in plasma, although it was metabolized by hepatic microsomes. nih.gov This highlights the importance of assessing stability in different biological matrices.
Predictive studies on imidazole-based drug candidates, another class of nitrogen-containing heterocycles, showed that designed compounds were predicted to be non-mutagenic and non-tumorigenic, which are important considerations related to metabolic breakdown products. nih.gov These types of predictions are routinely applied to new heterocyclic scaffolds like thiadiazolylmorpholines.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Thiadiazolylmorpholine Derivatives
Quantitative structure-activity relationship (QSAR) studies and cheminformatics are computational techniques used to correlate the chemical structure of compounds with their biological activity. These methods are essential for optimizing lead compounds to enhance potency and selectivity.
For thiadiazole derivatives, SAR studies have provided detailed insights. In one project aimed at developing agonists for the human secretin receptor, a 1,3,4-thiadiazole compound was the starting point. nih.gov The initial SAR studies focused on modifying substituents on a phenyl ring attached to the core structure. These efforts led to a 20-fold increase in potency, with the 3,4-di-Me-phenyl group proving particularly effective. nih.gov Further substitutions on a different phenyl ring ultimately produced a highly potent compound, demonstrating the power of systematic structural modification guided by activity assays. nih.gov
Another SAR study on thiazole and thiadiazole derivatives as adenosine (B11128) A3 receptor antagonists also demonstrated the value of this approach. nih.gov By synthesizing and testing various derivatives, researchers were able to achieve subnanomolar affinity and high subtype selectivity. nih.gov Molecular modeling suggested that specific hydrophobic interactions between substituents, such as a methyl group on a methoxyphenyl ring, and amino acid residues in the receptor's binding pocket were key to this high affinity. nih.gov
The table below summarizes key SAR findings for thiadiazole-based compounds, illustrating how specific structural changes impact biological activity.
| Core Scaffold | Target | Structural Modification | Impact on Activity | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole | Human Secretin Receptor (Agonist) | Addition of 3,4-di-Me-phenyl group | 20-fold increase in potency (EC50 = 900 nM) | nih.gov |
| 1,3,4-Thiadiazole | Human Secretin Receptor (Agonist) | Addition of multiple fluorine atoms to phenyl ring | Greatly decreased activity | nih.gov |
| Thiazole/Thiadiazole | Adenosine A3 Receptor (Antagonist) | Systematic acylation of aminothiazole/aminothiadiazole | Improved affinity to subnanomolar levels and high selectivity | nih.gov |
| Pyridine-based Thiadiazole | COX-2 (Anti-inflammatory) | Benzoic acid substitution | Most potent anti-inflammatory agent in the series | nih.gov |
Cheminformatics tools are also used to analyze broader datasets of compounds to identify trends and build predictive models. This can involve analyzing parameters derived from molinspiration and other online servers to ensure that novel compounds meet the minimum structural requirements to be considered drug candidates. nih.gov
In Vitro Pharmacological and Biological Investigations
Antimicrobial Activity Studies of Thiadiazolylmorpholine Derivatives
Derivatives incorporating the thiadiazole and morpholine (B109124) moieties have demonstrated a broad spectrum of antimicrobial activities. The unique chemical properties of the sulfur-containing thiadiazole ring are believed to facilitate penetration through microbial cell walls, contributing to their efficacy. nih.gov
Thiadiazole-based compounds have shown notable inhibitory effects against various Gram-positive bacteria. nih.gov For instance, certain novel 1,3,4-thiadiazole (B1197879) derivatives exhibited significant antibacterial action against Staphylococcus aureus and Bacillus subtilis. nih.gov Studies on pyrazole (B372694) derivatives incorporating a thiazole (B1198619) moiety also revealed potent activity against S. aureus and methicillin-resistant Staphylococcus aureus (MRSA). umsha.ac.ir Specifically, 1,5-dimethylpyrazol-3-one incorporating thiazolin-4-one derivatives demonstrated good antibacterial activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.95 to 0.98 µg/mL. nih.gov Another study highlighted that a morpholine derivative was active against S. aureus and Staphylococcus epidermidis, with MIC values from 0.29 to 1.11 µM. nih.gov
The mechanism for some of these derivatives involves the inhibition of crucial cellular processes. For example, certain thiazole-quinolinium derivatives were found to inhibit the function of the FtsZ protein, a key component in bacterial cell division, leading to alterations in cell morphology. polyu.edu.hk Similarly, thiazole derivatives have been identified as inhibitors of the ATP-binding site of DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication. nih.gov
| Compound Class | Bacteria | MIC | Reference |
| Morpholine Derivative | Staphylococcus aureus | 0.29 - 1.11 µM | nih.gov |
| Morpholine Derivative | Staphylococcus epidermidis | 0.29 - 1.11 µM | nih.gov |
| 1,5-Dimethylpyrazol-3-one incorporating thiazolin-4-one | Gram-positive bacteria | 0.95 - 0.98 µg/mL | nih.gov |
| Thiazole-based derivatives | Staphylococcus aureus | 6.25 µg/mL | nih.gov |
| Naphtho polyu.edu.hkresearchgate.netnih.gov triazol-thiadiazin derivatives | Staphylococcus aureus | - | umsha.ac.ir |
| Naphtho polyu.edu.hkresearchgate.netnih.gov triazol-thiadiazin derivatives | MRSA | - | umsha.ac.ir |
The antibacterial spectrum of thiadiazolylmorpholine derivatives extends to Gram-negative bacteria. A morpholine derivative demonstrated an MIC value of 0.83 µM against Escherichia coli. nih.gov Additionally, 1,3,4-thiadiazole derivatives have been synthesized and tested against uncommon Gram-negative bacteria isolated from urinary tract infections, such as Pseudomonas stutzeri, Ochrobactrum anthropi, and Pantoea agglomerans, showing higher activity than some conventional antibiotics. semanticscholar.org
Research into thiazole-quinolinium derivatives indicated that their efficacy against Gram-negative strains may be due to their ability to penetrate the outer membrane. polyu.edu.hk Likewise, 1,5-dimethylpyrazol-3-one incorporating thiazolin-4-one derivatives showed good activity against Gram-negative bacteria with MIC values between 0.43–0.98 µg/mL. nih.gov
| Compound Class | Bacteria | MIC | Reference |
| Morpholine Derivative | Escherichia coli | 0.83 µM | nih.gov |
| 1,5-Dimethylpyrazol-3-one incorporating thiazolin-4-one | Gram-negative bacteria | 0.43 - 0.98 µg/mL | nih.gov |
| 1,3,4-Thiadiazole derivatives | Pseudomonas stutzeri | - | semanticscholar.org |
| 1,3,4-Thiadiazole derivatives | Ochrobactrum anthropi | - | semanticscholar.org |
| 1,3,4-Thiadiazole derivatives | Pantoea agglomerans | - | semanticscholar.org |
| Naphtho polyu.edu.hkresearchgate.netnih.gov triazol-thiadiazin derivatives | Escherichia coli | - | umsha.ac.ir |
| Naphtho polyu.edu.hkresearchgate.netnih.gov triazol-thiadiazin derivatives | Pseudomonas aeruginosa | - | umsha.ac.ir |
Thiadiazole derivatives have emerged as promising antifungal agents. A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated against eight Candida species, with some compounds showing notable effects. nih.gov For example, compound 3l, which contains a 2,4-dichlorophenyl group, was the most active against Candida albicans ATCC 10231, with an MIC of 5 µg/mL. nih.gov Another derivative, a morpholine compound, was effective against C. albicans with an MIC of 0.83 µM. nih.gov
Investigations into the mechanism of action suggest that some thiadiazole derivatives interfere with the fungal cell wall or membrane. One study on 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol found that it disrupts cell wall biogenesis, leading to the formation of giant cells and leakage of protoplast material. nih.gov This particular compound did not, however, affect the ergosterol (B1671047) content in Candida cells. nih.gov In contrast, other 1,3,4-thiadiazole derivatives are thought to inhibit ergosterol biosynthesis by targeting the 14-α-sterol demethylase enzyme. nih.gov Novel thiadiazole-based molecules have also shown effectiveness against black fungi, such as Rhizopus oryzae. nih.gov
| Compound Class | Fungal Species | MIC | Reference |
| 1,3,4-Thiadiazole derivative (3l) | Candida albicans ATCC 10231 | 5 µg/mL | nih.gov |
| 1,3,4-Thiadiazole derivative (3l) | Candida crusei ATCC 6258 | 10 µg/mL | nih.gov |
| 1,3,4-Thiadiazole derivative (3k) | Candida albicans ATCC 10231 | 10 µg/mL | nih.gov |
| Morpholine Derivative (15) | Candida albicans | 0.83 µM | nih.gov |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species | 8 - 96 µg/ml | nih.gov |
| Pyrazolo-thiazolin-4-one derivative (4a) | Candida albicans | 0.45 µg/mL | nih.gov |
| Pyrazolo-thiazolin-4-one derivative (5a) | Candida albicans | 0.43 µg/mL | nih.gov |
The search for new treatments against Mycobacterium tuberculosis has led to the investigation of various heterocyclic compounds, including thiadiazole derivatives. A study on thiazolylhydrazone derivatives revealed promising in vitro activity against Mycobacterium tuberculosis H37Rv, with MICs ranging from 1.03 to 72.46 µM. nih.gov The most active compound in this series showed weak cytotoxicity, indicating a favorable safety profile. nih.gov
Other classes of compounds containing the thiazole ring, such as aminothiazole and thiazolidin-4-one derivatives, have also been identified as having potent antimycobacterial properties. nih.govmdpi.com Molecular modeling studies suggest that these compounds may exert their effect by binding to essential mycobacterial enzymes like thymidylate kinase (TMPK), InhA, or cytochrome P450 enzymes like CYP121. nih.gov Thiazolidin-4-one derivatives have demonstrated inhibitory effects with MIC values that are comparable to or even lower than first-line tuberculosis drugs. nih.gov
In Vitro Antileishmanial Activity of Thiadiazolylmorpholine Derivatives
Leishmaniasis is a parasitic disease for which new therapeutic options are needed. The 1,3,4-thiadiazole scaffold is a key structural component in many antileishmanial agents. mui.ac.ir Several studies have synthesized and evaluated thiadiazole derivatives for their activity against Leishmania species.
In one study, derivatives of 1,3,4-thiadiazole were tested against both promastigote and amastigote forms of Leishmania major. mui.ac.ir All synthesized compounds showed good antileishmanial activity, with one compound demonstrating half-maximal inhibitory concentration (IC50) values of 44.4 µM against promastigotes and 64.7 µM against amastigotes after 24 hours. mui.ac.ir After 72 hours of incubation, the IC50 values against promastigotes were less than 10 µM. mui.ac.ir Another study described nitroheteroaryl-1,3,4-thiadiazole-based compounds that exhibited potent activity against L. major at non-cytotoxic concentrations, with 5-nitrofuran derivatives generally being more active than their 5-nitrothiophene counterparts. nih.gov Furthermore, 1,2,4-triazole (B32235) derivatives containing a morpholine ring have also been investigated for their antileishmanial activity against Leishmania infantum promastigotes. researchgate.net
| Compound Class | Leishmania Species | Form | IC50 | Incubation Time | Reference |
| 2-substituted-thio-1,3,4-thiadiazole (Compound II) | L. major | Promastigote | 44.4 µM | 24 h | mui.ac.ir |
| 2-substituted-thio-1,3,4-thiadiazole (Compound II) | L. major | Amastigote | 64.7 µM | 24 h | mui.ac.ir |
| 2-substituted-thio-1,3,4-thiadiazoles | L. major | Promastigote | < 10 µM | 72 h | mui.ac.ir |
| 2-substituted-thio-1,3,4-thiadiazoles | L. major | Amastigote | < 20 µM | 72 h | mui.ac.ir |
| 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-4-aroylpiperazines | L. major | Promastigote & Amastigote | Potent | - | nih.gov |
Enzymatic Assays and Receptor Binding Studies of Thiadiazolylmorpholine Derivatives
To elucidate the mechanisms of action of thiadiazolylmorpholine derivatives, various enzymatic assays and receptor binding studies have been conducted. These studies aim to identify the specific molecular targets through which these compounds exert their biological effects.
In the realm of antibacterial research, molecular docking studies have suggested that thiazolylhydrazone derivatives may bind to mycobacterial enzymes such as thymidylate kinase (TMPK), InhA, or CYP121. nih.gov Other thiazole-based compounds have been shown to target bacterial DNA gyrase B (GyrB), an enzyme crucial for DNA replication. nih.gov Some thiazole-quinolinium derivatives were found to stimulate the polymerization of FtsZ, a protein essential for bacterial cell division, thereby disrupting its assembly. polyu.edu.hk Pyrazole derivatives incorporating a thiazolin-4-one moiety have been identified as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov
For antifungal derivatives, docking studies have implicated 14-α-sterol demethylase as a key target. nih.gov This enzyme is vital for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. An ergosterol quantification assay confirmed that the most potent antifungal compounds in one series likely act by inhibiting this pathway. nih.gov However, not all thiadiazole derivatives share this mechanism; one study found that its lead compound disrupted cell wall biogenesis without affecting ergosterol levels. nih.gov
Muscarinic Receptor Agonist Activity Investigations
The 1,2,5-thiadiazole (B1195012) ring is a key structural feature in the development of potent and selective muscarinic receptor agonists. Research has demonstrated that incorporating this heterocycle into molecules targeting muscarinic receptors can yield compounds with high efficacy, particularly at the M1 receptor subtype, which is a significant target for treating cognitive deficits in conditions like Alzheimer's disease. nih.gov
Studies have involved the synthesis of novel series of 1,2,5-thiadiazole analogues. For example, replacing the acetyl group of the known muscarinic agonist aceclidine (B1665410) with various 1,2,5-thiadiazoles resulted in a new class of potent M1 muscarinic agonists. nih.gov Similarly, extensive structure-activity relationship (SAR) studies have been conducted on 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines (TZTP derivatives). nih.gov These investigations found that the nature of the substituent on the thiadiazole ring is critical for activity. Unbranched alkoxy and alkylthio chains of a specific length, such as butoxy, pentyloxy, or hexyloxy groups, were found to be optimal for M1 agonist potency and selectivity. nih.govnih.gov The data suggest that the oxygen or sulfur atom in the substituent plays a direct role in the activation of the M1 receptor. nih.gov Certain alkoxy-TZTP analogues demonstrated potent, picomolar functional M1 selective agonism, with low efficacy at M2 and M3 receptors. nih.gov This selectivity is a highly sought-after characteristic to minimize peripheral side effects.
The following interactive table presents data on the binding affinity and functional potency of representative 1,2,5-thiadiazole derivatives at muscarinic receptors.
| Compound | Receptor Binding (Ki, nM) [3H]Oxo-M | M1 Functional Activity (IC50, nM) |
| 3-(3-Butoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (Butoxy-TZTP) | 1.1 | 0.08 |
| 3-(3-Pentyloxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (Pentyloxy-TZTP) | 1.0 | 0.03 |
| 3-(3-Hexyloxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (Hexyloxy-TZTP) | 1.3 | 0.02 |
| 3-(3-(Hexylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine | 0.4 | 0.01 |
| Data derived from studies on rabbit vas deferens preparations and radioligand binding assays. nih.gov |
Enzyme Inhibition Studies (e.g., Cyclooxygenase enzymes)
The thiadiazole scaffold, including its various isomers, is a common structural motif in the design of enzyme inhibitors, notably for cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net The development of selective COX-2 inhibitors is a major goal, as these agents can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netmdpi.com
While much of the research focuses on the 1,3,4-thiadiazole isomer, these studies establish the principle that the thiadiazole ring system is a viable pharmacophore for COX inhibition. researchgate.netnih.gov For instance, novel series of 1,3,4-thiadiazole derivatives bearing sulfonamide moieties have been synthesized and evaluated as selective COX-2 inhibitors. researchgate.net In vitro COX-1/COX-2 inhibition assays are used to determine the half-maximal inhibitory concentration (IC50) and the selectivity index (SI). Some synthesized thiadiazole derivatives have shown potent COX-2 inhibition with high selectivity indices, comparable or superior to the reference drug celecoxib. researchgate.netnih.gov
Below is a data table illustrating the COX inhibitory activity of representative thiadiazole derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) |
| Thiazole Derivative 1 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide) | 0.0556 | 9.01 | 0.006 |
| Thiazole Derivative 2 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) | >100 | 11.65 | >8.58 |
| 1,3,4-Thiadiazole-Thiazolidinone Hybrid (Compound 6l) | 15.4 | 0.07 | 220 |
| Celecoxib (Reference) | 15.1 | 0.049 | 308 |
| Data compiled from in vitro studies on thiazole and 1,3,4-thiadiazole derivatives. nih.govnih.gov |
Interaction with Ion Channels
The interaction of thiadiazole derivatives with ion channels represents another facet of their pharmacological profile. Muscarinic receptors themselves are functionally linked to ion channels; M2 and M4 receptors are coupled via G-proteins to adenylyl cyclase inhibition, while M2 receptors can also be directly linked to ion channels, such as in the heart. researchgate.net Therefore, the muscarinic agonist activity of 4-(1,2,5-Thiadiazol-3-yl)morpholine analogues implies an indirect modulation of ion channel activity. Direct interaction studies, where the compound binds directly to the channel protein, are also a component of broader pharmacological characterization for new chemical entities, although specific data for the title compound are not extensively detailed in the available literature.
DNA Interaction Studies of Thiadiazolylmorpholine-Containing Compounds
The potential for small molecules to interact with DNA is a cornerstone of their evaluation as antimicrobial and anticancer agents. The planar aromatic nature of the thiadiazole ring suggests it could participate in such interactions.
Investigations into thiadiazole derivatives have explored their ability to bind to and cleave DNA. A study on a synthesized derivative of 4-morpholino-1,2,5-thiadiazol-3-ol, specifically 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol, explored its potential for in vitro DNA cleavage. nih.gov While the compound showed only limited DNA cleavage potential, this line of inquiry is significant. nih.gov Other studies on different thiadiazole derivatives, such as phospho thiadiazoles, have also investigated DNA as a potential target. nih.gov Molecular docking studies have been employed to model how these compounds might interact with the grooves of the DNA helix. nih.gov Furthermore, the interaction of 1,3,4-thiadiazole derivatives with calf thymus DNA (CT-DNA) has been studied using spectroscopic methods to understand the binding mechanisms. nih.govrsc.org
In Vitro Assessment of Anti-inflammatory and Analgesic Potential
The anti-inflammatory potential of thiadiazole-containing compounds has been evaluated using a variety of in vitro assays beyond direct enzyme inhibition. A common method is the human red blood cell (SRBC) membrane stabilization assay, which assesses a compound's ability to protect cell membranes from lysis induced by hypotonic solutions, an indicator of anti-inflammatory activity. jocpr.com One study on a 1,3,4-thiadiazole derivative reported a maximum membrane protection of 77.14% at a concentration of 1000 µg/ml. jocpr.com
In addition to COX enzymes, other enzymes in the inflammatory cascade, such as lipoxygenases (LOX), are also studied. nih.govjocpr.com Inhibition of 15-LOX is another strategy for developing anti-inflammatory agents, and some thiadiazole-thiazolidinone hybrids have been designed as dual inhibitors of both COX-2 and 15-LOX. nih.gov Furthermore, the anti-inflammatory potential of imidazo-thiadiazole derivatives has been linked to their ability to scavenge free radicals like nitric oxide (NO) and superoxide (B77818) in in vitro tests. benthamdirect.com
Investigation of Other Related Biological Activities in Cellular Models (In vitro)
The thiadiazole scaffold is versatile, leading to its investigation in a wide range of in vitro cellular models for various biological activities.
Anticancer Activity: Numerous studies have evaluated thiadiazole derivatives for their cytotoxic effects against various human cancer cell lines. For example, phospho thiadiazole compounds were assessed against human glioblastoma U-251 cells, with one derivative showing a promising IC50 value of 48.1 µM. nih.gov Other research has tested 1,3,4-thiadiazole derivatives against breast adenocarcinoma (MCF-7), non-small cell lung cancer (A549), and HeLa cell lines, identifying compounds with potent activity. researchgate.netsysrevpharm.orgmdpi.com
Antimicrobial Activity: The thiadiazole nucleus is a common feature in compounds screened for antimicrobial properties. Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been tested against a broad spectrum of bacteria, including Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumoniae, as well as fungal species like Candida albicans. nih.govnih.gov A derivative of 4-morpholino-1,2,5-thiadiazole demonstrated moderate inhibitory activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 25.00 μg/mL. nih.gov
Anticonvulsant Activity: The neuroactive potential of this scaffold has also been explored. Various 2,5-disubstituted-1,3,4-thiadiazoles have been examined in models of induced seizures, demonstrating the potential for developing anticonvulsant agents from this chemical class. nih.gov
Role in Impurity Profiling and Pharmaceutical Development
Identification and Characterization of 4-(1,2,5-Thiadiazol-3-yl)morpholine as a Pharmaceutical Impurity or Related Substance
The morpholine-substituted thiadiazole core is a key structural component found in several pharmaceutical impurities, most notably in the synthesis of Timolol. Timolol is a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and hypertension. During its synthesis, several related substances containing the this compound moiety can be formed.
Specific examples of these impurities include:
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine , which is recognized as Timolol Maleate Impurity F by the European Pharmacopoeia (EP). lgcstandards.com
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol , identified as Timolol Maleate Impurity D (EP) and Timolol Related Compound D by the United States Pharmacopeia (USP). klivon.comlgcstandards.com
The deliberate synthesis of these impurities is a crucial step in pharmaceutical quality control. niscpr.res.in By producing high-purity reference standards of these compounds, pharmaceutical manufacturers can accurately identify and quantify their presence in batches of the final drug product. niscpr.res.in This allows for the development of robust analytical methods and serves as a benchmark to ensure that the levels of these impurities remain within toxicologically acceptable limits. niscpr.res.in The characterization of these reference standards involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structure and purity. niscpr.res.in
Methodologies for Impurity Detection and Quantification in Pharmaceutical Substances Utilizing the Thiadiazolylmorpholine Moiety
The detection and quantification of impurities containing the thiadiazolylmorpholine moiety are essential for ensuring the quality and safety of pharmaceuticals like Timolol. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose due to its high resolution and sensitivity. niscpr.res.inresearchgate.net
Methodologies are developed to separate the main API from its structurally similar impurities. For instance, in the analysis of Timolol, specific HPLC methods can resolve the active ingredient from impurities such as Timolol Related Compound D. researchgate.net Chiral chromatography, a specialized form of HPLC, is also vital for separating enantiomers, as is the case for Timolol, which is administered as the (S)-enantiomer. researchgate.net
The following table summarizes typical parameters used in HPLC methods for the analysis of these compounds, based on published research.
| Parameter | Description | Source |
| Column | Chiracel ADH (4.6 mm x 250 mm) | researchgate.net |
| Mobile Phase | n-hexane/iso-propanol (9:1) | researchgate.net |
| Flow Rate | 0.5 mL/min | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
| Instrumentation | Shimadzu LC-10AT with variable wavelength UV monitor | researchgate.net |
These methods are validated to be precise, accurate, and robust, allowing for the reliable quantification of impurities in the final API. researchgate.net The use of well-characterized impurity reference standards is fundamental to the accuracy of these quantitative methods. niscpr.res.in
Strategies for Control and Mitigation of Impurity Formation in Pharmaceutical Synthesis
Controlling the formation of impurities such as this compound derivatives is a critical aspect of pharmaceutical process chemistry. The primary strategy involves a deep understanding of the reaction mechanisms and the careful optimization of synthetic routes to minimize the generation of unwanted by-products. researchgate.net
In the synthesis of Timolol, the formation of impurities is often linked to the starting materials and the specific reaction conditions employed. google.com For example, one synthetic pathway involves the reaction of 3-hydroxy-4-morpholino-1,2,5-thiadiazole with epichlorohydrin (B41342). google.com Side reactions or the presence of impurities in the starting materials can lead to the formation of related substances. researchgate.net
Key strategies for control and mitigation include:
Process Parameter Optimization: Careful control of reaction parameters such as temperature, reaction time, pH, and the stoichiometry of reactants can significantly influence the impurity profile. niscpr.res.ingoogle.com For instance, the reaction to form the Timolol precursor is conducted at specific temperatures to maximize yield and minimize by-products. google.com
Starting Material Control: The purity of starting materials, such as 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689), is critical. niscpr.res.ingoogle.com Changes in the impurity profile of these materials can directly impact the formation of impurities in the final API. researchgate.net
Use of Appropriate Solvents and Catalysts: The choice of solvents (e.g., dimethyl sulfoxide (B87167), methanol) and catalysts (e.g., potassium carbonate, sodium hydroxide) can affect reaction pathways and the formation of impurities. niscpr.res.ingoogle.comchemicalbook.com
Purification Procedures: Implementing effective purification steps, such as crystallization or chromatography, at intermediate and final stages of the synthesis is essential to remove impurities to the required levels.
By implementing these control strategies, pharmaceutical manufacturers can ensure the consistent production of high-quality APIs with a well-controlled and minimized impurity profile.
Future Research Directions and Translational Potential
Design and Synthesis of Novel Analogues with Enhanced In Vitro Biological Profiles
The design and synthesis of novel analogues based on the 4-(1,2,5-thiadiazol-3-yl)morpholine scaffold are a key area of future research. The goal is to create new chemical entities with improved potency, selectivity, and other desirable in vitro biological properties. The versatility of the thiadiazole ring system allows for various structural modifications.
Future synthetic strategies will likely focus on:
Substitution on the Thiadiazole Ring: Introducing different functional groups onto the thiadiazole ring can significantly modulate the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets.
Modification of the Morpholine (B109124) Moiety: While the morpholine ring is often used to improve physicochemical properties, modifications or replacements with other heterocyclic systems, such as piperazine (B1678402) or piperidine (B6355638), could lead to novel biological activities. For instance, in other heterocyclic systems, the addition of various piperazine derivatives has been shown to produce compounds with significant cytotoxic activity. nih.gov
Hybrid Molecule Approach: A promising strategy involves combining the thiadiazolylmorpholine scaffold with other known pharmacophores to create hybrid molecules. This approach can lead to compounds with dual or synergistic modes of action. mdpi.com For example, combining the thiadiazole moiety with an indole (B1671886) nucleus has yielded derivatives with potent anticancer properties. mdpi.com
The synthesis of new analogues will be guided by structure-activity relationship (SAR) studies. By systematically altering the structure of the lead compound and evaluating the in vitro biological activity of the resulting analogues, researchers can identify the key structural features required for a desired biological effect. For example, studies on other 1,3,4-thiadiazole (B1197879) derivatives have shown that substitutions on an attached phenyl ring can significantly influence their anticancer potency. mdpi.com
Interactive Table 1: Examples of In Vitro Biological Activities of Thiadiazole Derivatives
| Compound Type | Biological Activity | Cell Lines/Targets | Key Findings | Reference |
|---|---|---|---|---|
| Ciprofloxacin-1,3,4-thiadiazole hybrids | Anticancer | MCF-7 (breast), A549 (lung), SKOV-3 (ovarian) | Showed IC50 values in the low micromolar range, particularly against the MCF-7 cell line. | mdpi.com |
| 1,3,4-Thiadiazole-based compounds | Anticancer | MCF-7 (breast), HepG2 (liver) | Certain piperazine and benzyl (B1604629) piperidine derivatives displayed high selective cytotoxicity towards cancer cells over normal cells. | mdpi.com |
| Triazolopyrimidine-thiadiazole hybrids | Anticancer | HCT-116 (colorectal), HeLa (cervical), MCF-7 (breast) | Exhibited variable inhibitory activity across the tested human tumor cell lines. | nih.gov |
| 1,2,4-Triazolo[3,4-b] nih.govnih.govnih.govthiadiazines | Anticancer | Huh7 (liver), MCF-7 (breast), HCT116 (colon) | Showed significant cytotoxic potential with IC50 values ranging from 1.1 to 18.8 µM. | nih.gov |
Advanced Computational Approaches for Target Identification and Validation
Identifying the specific molecular targets of this compound and its analogues is crucial for understanding their mechanism of action and for guiding further drug development. Advanced computational approaches play a pivotal role in this process, offering a time- and cost-effective alternative to traditional experimental methods. nih.gov
Future research will likely employ a range of in silico techniques:
Inverse Virtual Screening: This structure-based approach involves docking the small molecule into the binding sites of a large collection of known protein structures. nih.gov This can help to identify potential protein targets for which the compound has a high binding affinity.
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. nih.gov This model can then be used to search databases of known protein targets to find those that have a complementary binding site.
Homology Modeling: When the crystal structure of a potential target protein is not available, homology modeling can be used to build a 3D model of the protein based on the known structure of a related protein. nih.gov This model can then be used for docking studies.
Network-Based Drug Discovery: This systems biology approach integrates various types of data, including genomics, proteomics, and metabolomics, to construct complex networks of interactions between drugs, proteins, and diseases. nih.gov This can help to identify not only the primary target of a drug but also its off-target effects and potential for polypharmacology. nih.gov
Interactive Table 2: Computational Approaches for Target Identification
| Computational Method | Description | Application in Drug Discovery | Reference |
|---|---|---|---|
| Inverse Virtual Screening | Docking a small molecule against a library of protein structures to find potential binding partners. | Identification of potential biological targets for new or existing compounds. | nih.gov |
| Pharmacophore Mapping | Identifying the 3D arrangement of essential features for biological activity. | Virtual screening of compound libraries and identifying novel scaffolds. | nih.gov |
| Homology Modeling | Constructing a 3D model of a protein based on the structure of a similar protein. | Enabling structure-based drug design when an experimental protein structure is unavailable. | nih.gov |
| Network-Based Discovery | Integrating multiple levels of biological data to understand drug-protein-disease networks. | Identifying drug targets, understanding mechanisms of action, and predicting polypharmacology. | nih.gov |
Exploration of New Therapeutic Applications Based on In Vitro and Theoretical Findings
The data generated from the synthesis of new analogues and computational target identification will open up avenues for exploring new therapeutic applications for the thiadiazolylmorpholine scaffold. The broad spectrum of biological activities reported for thiadiazole-containing compounds suggests that this scaffold is a "privileged structure" in medicinal chemistry.
Future research should focus on:
Anticancer Therapies: Numerous studies have demonstrated the potent in vitro anticancer activity of various thiadiazole derivatives against a range of human cancer cell lines, including breast, lung, colon, and liver cancer. nih.govmdpi.commdpi.comnih.gov Future work could explore the potential of this compound analogues as inhibitors of key cancer-related targets, such as protein kinases or enzymes involved in cell cycle regulation.
Antimicrobial Agents: Thiadiazole derivatives have also been investigated for their antimicrobial properties. ijpcbs.com The emergence of drug-resistant bacteria and fungi necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The thiadiazolylmorpholine scaffold could serve as a starting point for the development of new antibiotics or antifungals.
Anti-inflammatory Drugs: The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. nih.gov Some heterocyclic compounds are known to be inhibitors of COX-2. Future studies could investigate whether this compound analogues can selectively inhibit COX-2, which could lead to the development of new anti-inflammatory agents with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov
Enzyme Inhibition: The 1,2,4-triazolo[3,4-b] nih.govnih.govnih.govthiadiazine scaffold, which is structurally related to thiadiazoles, has been reported to possess enzyme inhibitory activity. nih.gov This suggests that this compound derivatives could also be explored as inhibitors of various enzymes implicated in disease.
The exploration of these and other therapeutic applications will be driven by a combination of in vitro screening against relevant biological targets and theoretical predictions from computational studies.
Development of Sustainable Synthetic Routes for Thiadiazolylmorpholine Scaffolds
The development of sustainable, or "green," synthetic methods is becoming increasingly important in the chemical and pharmaceutical industries. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov
Future research in this area will focus on developing environmentally friendly synthetic routes to the thiadiazolylmorpholine scaffold. This could involve:
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids. nih.gov
Microwave and Ultrasound-Assisted Synthesis: These techniques can often accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating methods. nih.gov
Solvent-Free Reactions: Whenever possible, conducting reactions in the absence of a solvent can significantly reduce the environmental impact of a chemical process. rsc.org
By embracing the principles of green chemistry, the synthesis of this compound and its derivatives can be made more economically viable and environmentally responsible, which is crucial for the long-term translational potential of this promising class of compounds. nih.govrsc.org
Q & A
Q. What are the key synthetic routes for 4-(1,2,5-thiadiazol-3-yl)morpholine, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step pathways involving intermediates like 3-morpholine-4-chloro-1,2,5-thiadiazole. For example, hydrolysis of this intermediate yields 3-morpholine-4-hydroxy-1,2,5-thiadiazole, which undergoes etherification with epichlorohydrin to form intermediates like (R)-4-[4-(ethylene oxide-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine. Subsequent amination and salt formation steps (e.g., with maleic acid) are critical for final product purity . Optimization of solvents (e.g., ethanol for recrystallization) and temperature control during epoxide ring-opening reactions can mitigate side products .
Q. How can researchers characterize the structural and electronic properties of this compound?
Techniques include:
- NMR spectroscopy : To confirm morpholine ring substitution patterns and thiadiazole proton environments.
- X-ray crystallography : For resolving crystal packing and bond angles, particularly for chiral variants .
- Density Functional Theory (DFT) : To model electron distribution in the thiadiazole ring and predict reactivity with nucleophiles (e.g., in epoxide-opening reactions) .
Q. What are the common impurities observed during the synthesis of this compound, and how are they identified?
Key impurities include regioisomers (e.g., 3-hydroxy-4-morpholino-1,2,5-thiadiazole-1-oxide) and residual intermediates like 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine. These are detected via HPLC-MS with C18 columns and mobile phases of acetonitrile/water (0.1% formic acid). Retention time shifts and mass fragmentation patterns differentiate impurities .
Advanced Research Questions
Q. How does the stereochemistry of this compound derivatives affect their pharmacological activity?
The racemic mixture (rac-4-[4-(oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine) exhibits distinct reactivity in chiral environments. For example, the (S)-enantiomer of timolol (a derivative) shows higher β-blocking efficacy. Chiral resolution via chiral HPLC (e.g., using amylose-based columns) or asymmetric catalysis (e.g., Sharpless epoxidation) is critical for isolating enantiomers with therapeutic relevance .
Q. What strategies mitigate instability of this compound under oxidative or hydrolytic conditions?
- Oxidative stability : Storage under inert gas (argon) and addition of antioxidants (e.g., BHT) reduce thiadiazole ring degradation.
- Hydrolytic stability : Buffering solutions at pH 6–7 and avoiding protic solvents (e.g., water) during synthesis prevent morpholine ring cleavage .
Q. How can computational modeling guide the design of this compound analogs for targeted drug delivery?
Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to receptors like β-adrenergic receptors. Modifications to the oxirane or morpholine moieties improve target specificity. For instance, substituting the oxirane with a trifluoromethoxy group enhances blood-brain barrier penetration .
Q. What role does this compound play in impurity profiling of timolol maleate?
As a pharmacopeial impurity (e.g., Timolol maleate Impurity F), its quantification requires LC-UV/ESI-MS methods with a detection limit ≤0.1%. Calibration curves using reference standards (e.g., CAS 30165-96-9) ensure compliance with ICH guidelines .
Methodological Guidance
Q. How to optimize reaction conditions for scaling up this compound synthesis?
Q. What analytical methods resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in IC50 values often arise from assay variability. Standardize protocols using:
- Cell-based assays : HEK293 cells transfected with target receptors (e.g., β-adrenergic receptors).
- Positive controls : Compare with established drugs (e.g., propranolol for β-blocking activity) .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
